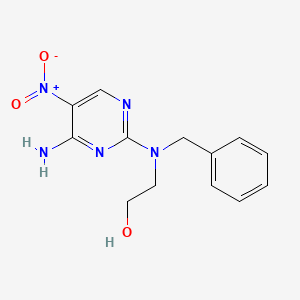

2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

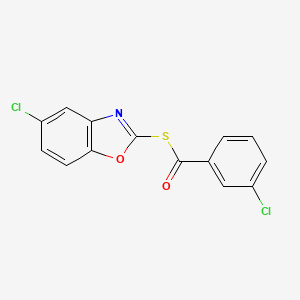

The compound “2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol” is a complex organic molecule that is likely to have a pyrimidine ring structure based on the name. It seems to be composed of a 4-amino-5-nitropyrimidin-2-yl group, a benzyl group, and an ethanol group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 4-amino-5-nitropyrimidin-2-yl group would form a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The benzyl group would consist of a phenyl ring attached to a methylene (-CH2-) group . The ethanol group would consist of a two-carbon chain with a hydroxyl (-OH) group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the amino, nitro, and hydroxyl groups could make the compound reactive towards various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of polar groups like amino, nitro, and hydroxyl could make the compound soluble in polar solvents . Its melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces within the compound .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research has demonstrated various methods for synthesizing and modifying compounds structurally related to 2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol. For instance, a study by Kemal & Reese (1981) explored the sodium borohydride reduction of adducts from primary amines with aldehydes and p-thiocresol, outlining a method for alkylation of heterocyclic and aromatic amino compounds, which could potentially be applied to the synthesis or modification of compounds like 2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol (Kemal & Reese, 1981). Additionally, Holschbach et al. (2003) detailed the structural properties of 4-nitroso-5-aminopyrazole and its salts, providing insight into tautomerism, protonation, and E/Z isomerism which are relevant to understanding the chemical behavior of similar compounds (Holschbach et al., 2003).

Chemical Properties and Applications

Nozoe et al. (1989) investigated the synthesis and reactions of 2-arylhydrazinotropones, leading to the creation of 5-aryltropolones and B-ring-open colchicine analogues, showcasing the potential of structurally related compounds for synthesizing complex organic molecules with possible applications in medicinal chemistry (Nozoe et al., 1989).

Material Science and Luminescent Sensors

In the field of material science, Draguta et al. (2013) discussed the co-crystallization of 4-nitrophenol with aminopyridines, leading to the formation of organic salts with potential applications in nonlinear optical materials. This research underscores the versatility of nitropyrimidin-related compounds in developing materials with unique optical properties (Draguta et al., 2013).

Environmental and Analytical Chemistry

Badalyan & Stahl (2016) presented a cooperative electrocatalytic process for alcohol oxidation using electron-proton-transfer mediators, highlighting the role of similar compounds in enhancing the efficiency of electrochemical reactions, which is crucial for energy conversion and environmental chemistry (Badalyan & Stahl, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if the compound is volatile or reactive, it could pose risks if not handled properly . It’s important to refer to the relevant safety data sheets and follow appropriate safety protocols when handling such compounds .

Propiedades

IUPAC Name |

2-[(4-amino-5-nitropyrimidin-2-yl)-benzylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c14-12-11(18(20)21)8-15-13(16-12)17(6-7-19)9-10-4-2-1-3-5-10/h1-5,8,19H,6-7,9H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFDXPFUWCHCLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)C2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Amino-5-nitropyrimidin-2-yl)(benzyl)amino)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,6S)-2,6-Bis(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742228.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2742231.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2742235.png)

![2-(4-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperazin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2742238.png)

![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine](/img/structure/B2742240.png)

![3-methyl-N-(2-methylcyclohexyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742245.png)